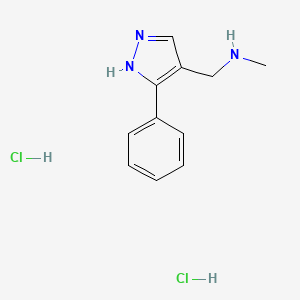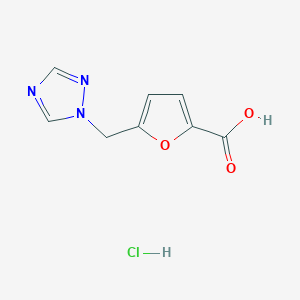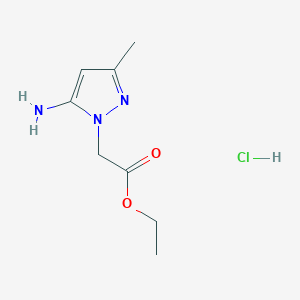
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1993195-75-7 . Its molecular weight is 240.13 . The IUPAC name for this compound is 2-methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole dihydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C8H13N3O.2ClH . The InChI code for this compound is 1S/C8H13N3O.2ClH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;;/h7,9H,2-5H2,1H3;2*1H .Physical And Chemical Properties Analysis
The physical form of “this compound” is not specified in the sources retrieved . It is stored at refrigerated temperatures .科学的研究の応用
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride has been used in a variety of scientific research applications. It has been used as a tool to study the effects of certain drugs on the nervous system, as well as to study the effects of certain hormones on the body. Additionally, it has been used to study the effects of certain toxins on the body, as well as to study the effects of certain drugs on the immune system.
作用機序
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride is a synthetic compound that acts as an agonist at certain G protein-coupled receptors. It binds to these receptors and activates them, resulting in a cascade of biochemical reactions that lead to various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have an effect on the central nervous system, as well as on the immune system and the cardiovascular system. Additionally, it has been found to have an effect on the endocrine system, as well as on the digestive system and the reproductive system.
実験室実験の利点と制限
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride has a number of advantages for use in laboratory experiments. It is a synthetic compound, which makes it easy to obtain and use in experiments. Additionally, it has a wide range of biochemical and physiological effects, making it a valuable tool for researchers. However, there are also some limitations for use in laboratory experiments. For example, it is a very potent compound and can cause serious side effects if used in high doses. Additionally, it is a relatively new compound and there is still much to be learned about its effects on the body.
将来の方向性
There are a number of potential future directions for research on 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride. One potential direction is to further investigate its effects on the nervous system, as well as its effects on the immune system and the cardiovascular system. Additionally, further research could be conducted to better understand its effects on the endocrine system, as well as its effects on the digestive system and the reproductive system. Additionally, further research could be conducted to better understand its potential side effects and to develop safer and more effective ways of using it in laboratory experiments.
合成法
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine dihydrochloride can be synthesized from a variety of starting materials, including piperidine, 5-methyl-1,3,4-oxadiazol-2-yl chloride, and hydrochloric acid. The reaction is a nucleophilic substitution reaction, with the piperidine acting as the nucleophile and the 5-methyl-1,3,4-oxadiazol-2-yl chloride acting as the electrophile. The reaction proceeds in the presence of a catalytic amount of hydrochloric acid, resulting in the formation of this compound.
Safety and Hazards
特性
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;;/h7,9H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVPWDBEGHNBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)
![(2R,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)

![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)





![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)

